molecular formula C15H10ClN3O3 B5708345 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5708345
M. Wt: 315.71 g/mol
InChI Key: YRPKXDXTJQYBMZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood yet. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the suppression of cell growth and proliferation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the growth of various microorganisms. These effects make it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. This makes it easy to handle and store, and ensures that the results obtained from experiments are reliable. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole. One of the major areas of focus is the development of new drugs based on this compound. Researchers are exploring its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Other future directions include the study of its mechanism of action, the optimization of its synthesis method, and the exploration of its potential applications in other scientific research fields.
In conclusion, 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community. Its unique chemical properties make it suitable for use in various scientific research fields, including the development of new drugs. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks promising for this compound.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzoic acid hydrazide with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then cyclized to form the oxadiazole ring. This method has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the development of new drugs. It has been found to exhibit significant pharmacological activity against various diseases, including cancer, inflammation, and microbial infections.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-12(3-2-4-13(9)19(20)21)15-17-14(18-22-15)10-5-7-11(16)8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKXDXTJQYBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

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